molecular formula C25H23NO3S2 B11471290 N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}-2,5-dimethylbenzenesulfonamide

N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}-2,5-dimethylbenzenesulfonamide

Cat. No.: B11471290
M. Wt: 449.6 g/mol
InChI Key: IBVJGFHISQVSFV-UHFFFAOYSA-N
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Description

N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}-2,5-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with hydroxy, methylphenylsulfanyl, and dimethylbenzenesulfonamide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}-2,5-dimethylbenzenesulfonamide typically involves multi-step organic reactionsThe final step involves the coupling of the sulfonamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and substitution reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds .

Scientific Research Applications

N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}-2,5-dimethylbenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxy and sulfonamide groups can form hydrogen bonds with enzymes, inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-hydroxy-3-[(4-methylphenyl)sulfanyl]naphthalen-1-yl}-2,5-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy, methylphenylsulfanyl, and sulfonamide groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C25H23NO3S2

Molecular Weight

449.6 g/mol

IUPAC Name

N-[4-hydroxy-3-(4-methylphenyl)sulfanylnaphthalen-1-yl]-2,5-dimethylbenzenesulfonamide

InChI

InChI=1S/C25H23NO3S2/c1-16-9-12-19(13-10-16)30-23-15-22(20-6-4-5-7-21(20)25(23)27)26-31(28,29)24-14-17(2)8-11-18(24)3/h4-15,26-27H,1-3H3

InChI Key

IBVJGFHISQVSFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=C(C=CC(=C4)C)C)O

Origin of Product

United States

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